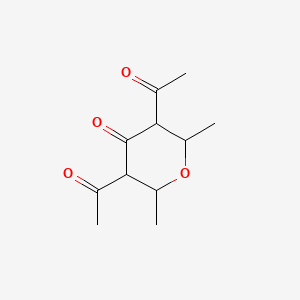

3,5-Diacetyl-2,6-dimethyloxan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Diacetyl-2,6-dimethyloxan-4-one is a synthetic compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of pyranone and is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetyl-2,6-dimethyloxan-4-one typically involves aldol-crotonic condensation reactions. For instance, the reaction of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes can be used to synthesize bisazachalcone derivatives, which are subsequently cyclized with hydrazine hydrate in acetic acid . Another method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid .

Industrial Production Methods

The use of efficient and environmentally friendly synthetic methods is a key area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetyl-2,6-dimethyloxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The acetyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, acetic acid, and various aldehydes . Reaction conditions often involve acidic or basic media to facilitate the desired transformations .

Major Products

The major products formed from these reactions include bisazachalcone derivatives, bishydrazones, and various heterocyclic structures .

Scientific Research Applications

3,5-Diacetyl-2,6-dimethyloxan-4-one has several scientific research applications:

Chemistry: The compound is used as a synthon for the preparation of various heterocyclic structures.

Biology: It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells.

Medicine: The compound exhibits anti-inflammatory and antibacterial properties, making it a potential candidate for drug development.

Industry: Its stability and ease of synthesis make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-2,6-dimethyloxan-4-one involves the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, it inhibits the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

3,5-Diacetyl-2,6-dimethylpyridine: A precursor in the synthesis of 3,5-Diacetyl-2,6-dimethyloxan-4-one.

Bisazachalcones: Derivatives formed from the reaction of 3,5-diacetyl-2,6-dimethylpyridine with aldehydes.

Bishydrazones: Formed from the reaction of 3,5-diacetyl-2,6-dimethylpyridine with hydrazides.

Uniqueness

This compound is unique due to its ability to form reactive oxygen species and its wide range of applications in various fields. Its stability, ease of synthesis, and low toxicity make it a valuable compound for research and industrial applications.

Properties

CAS No. |

55030-66-5 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

3,5-diacetyl-2,6-dimethyloxan-4-one |

InChI |

InChI=1S/C11H16O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h7-10H,1-4H3 |

InChI Key |

ONUGATOLIKUXKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)C(C(O1)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)

![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)

![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)

![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)

![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)